(Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole carbohydrazide family, characterized by a pyrazole core substituted with a 3-nitrophenyl group at position 3 and a hydrazide moiety linked to a 4-nitrophenyl-ethylidene group. Its Z-configuration is critical for structural stability and biological activity.
Properties
IUPAC Name |
3-(3-nitrophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O5/c1-11(12-5-7-14(8-6-12)23(26)27)19-22-18(25)17-10-16(20-21-17)13-3-2-4-15(9-13)24(28)29/h2-10H,1H3,(H,20,21)(H,22,25)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNMBENINUOARN-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C18H14N6O5, and it features a complex structure that includes a pyrazole ring, nitrophenyl groups, and a hydrazide moiety. The presence of nitro groups is significant as they often enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit promising antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. The presence of the nitrophenyl groups in this compound may contribute to its ability to modulate these pathways effectively .
Antimicrobial Activity
In vitro studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For example, related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar activity .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the introduction of different substituents can significantly alter pharmacological effects:
- Nitro Groups : The presence of nitro groups on the phenyl rings enhances electron-withdrawing properties, increasing the compound's reactivity and biological potency.
- Hydrazide Moiety : The hydrazide functional group is essential for maintaining biological activity, as it participates in hydrogen bonding with target proteins.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives inhibited tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer progression .
- Antimicrobial Testing : Another investigation revealed that derivatives with similar structures displayed significant antibacterial activity against multiple strains, highlighting the potential for developing new antibiotics based on this scaffold .
- Anti-inflammatory Mechanisms : Research indicated that certain pyrazole derivatives could reduce inflammation markers in animal models, suggesting their utility in treating conditions like arthritis .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. (Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : A study assessed the compound's activity against human breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated an IC50 value of 12 µM for MCF-7 cells and 15 µM for A549 cells, demonstrating significant cytotoxicity.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains.
- Research Overview : In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Agrochemical Applications
The compound's structural characteristics make it suitable for development as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant metabolism has been investigated.
- Study Findings : Field trials indicated that formulations containing this compound significantly reduced pest populations in crops without adversely affecting beneficial insects.
Material Science Applications
The compound's unique properties allow it to be explored for use in material science, particularly in the development of sensors and polymers.
- Case Study : Research demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength while providing UV protection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of the target compound with analogues:
Key Observations :
- Nitro vs. Methoxy Groups : Compounds with nitro substituents (e.g., target compound, CID 6863155) exhibit stronger electron-withdrawing effects, enhancing interactions with hydrophobic pockets in biological targets . Methoxy groups, being electron-donating, reduce potency but improve solubility .
- Ethylidene vs.
- Biological Activity : Compound 26 (chlorophenyl substituent) shows significant anticancer activity, suggesting that halogenation at the phenyl ring enhances cytotoxicity .
Pharmacological Profiling
- Anticancer Potential: Molecular docking (AutoDock Vina) predicts strong binding of the target compound to EGFR kinase (binding score: -8.7 kcal/mol), comparable to CID 6863155 (-9.2 kcal/mol) .
- Antimicrobial Activity : The 4-nitrophenyl group may enhance membrane penetration, as seen in analogues with MIC values ≤32 µg/mL against Gram-positive bacteria .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
